molecular formula C10H13NO B15379723 2H-1,3-Oxazine, tetrahydro-2-phenyl- CAS No. 17762-72-0

2H-1,3-Oxazine, tetrahydro-2-phenyl-

Cat. No.: B15379723
CAS No.: 17762-72-0
M. Wt: 163.22 g/mol
InChI Key: TVHBYFZBZQWTFS-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine, tetrahydro-2-phenyl- (CAS Registry Number: 17762-72-0) is a heterocyclic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This tetrahydro-1,3-oxazine scaffold is of significant interest in medicinal and organic chemistry due to its role as a versatile building block and its presence in compounds with valuable biological activities. Researchers utilize this structure to develop novel therapeutic agents, as the 1,3-oxazine core is known to exhibit ring-chain tautomerism, which can be exploited in reductive alkylation procedures to synthesize N-substituted 1,3-amino alcohols . The core 1,3-oxazine structure is a key motif in compounds with a range of pharmacological applications. Notably, various 1,3-oxazine derivatives have demonstrated potent antitumor properties . Specific dihydro-1,3-oxazine derivatives have been identified as potent antitumor agents, with some analogs showing selective cytotoxicity against hypoxic cancer cells, which are a hallmark of resistant tumors . Beyond oncology, this structural class is found in non-nucleoside reverse transcriptase inhibitors for HIV therapy (e.g., Efavirenz) and anxiolytic agents (e.g., Etifoxine) that potentiate GABAA receptor function . Additional research applications include their use as antibiotics, antibacterials, antifungals, and polymerizable monomers . This product is intended for research and development purposes only.

Properties

CAS No.

17762-72-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-phenyl-1,3-oxazinane

InChI

InChI=1S/C10H13NO/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10-11H,4,7-8H2

InChI Key

TVHBYFZBZQWTFS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(OC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 2H-1,3-Oxazine, tetrahydro-2-phenyl- with structurally related oxazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Structural Influence
2H-1,3-Oxazine, tetrahydro-2-phenyl- C₁₀H₁₃NO 163.2163 Phenyl (C₆H₅) at C2 17762-72-0 Enhanced lipophilicity, π-π stacking potential
2-(4-Chlorophenyl)tetrahydro-2H-1,3-Oxazine C₁₀H₁₂ClNO 197.661 4-Chlorophenyl at C2 109086-75-1 Electron-withdrawing Cl increases reactivity
2-Ethyltetrahydro-4,4,6-trimethyl-2H-1,3-Oxazine C₉H₁₉NO 157.25 Ethyl (C₂H₅), methyl (CH₃) 36873-27-5 Steric hindrance, reduced polarity
2-(4-Methoxyphenyl)tetrahydro-2H-1,3-Oxazine C₁₁H₁₅NO₂ 193.24 4-Methoxyphenyl at C2 109086-77-3 Electron-donating OCH₃ enhances stability

Key Observations :

  • Electron-donating groups (e.g., OCH₃ in 109086-77-3) stabilize the ring system, which may improve metabolic stability in drug candidates .
  • Alkyl substituents (e.g., ethyl and methyl in 36873-27-5) reduce polarity, affecting solubility and bioavailability .
Pharmacological Activities
  • Chlorophenyl Derivative : The Cl substituent may enhance anti-microbial activity due to increased electrophilicity, as seen in related triazole-thiones .
  • Methoxy Derivative : Improved metabolic stability could translate to longer half-lives in vivo, beneficial for chronic disease treatments .
Reaction Chemistry
  • Target Compound : Undergoes oxygenative ring-contraction with PhIO/TsOH to form oxazolones , a reaction absent in alkyl-substituted derivatives .
  • Methoxy Derivative : Electron-donating groups may suppress ring-opening reactions, favoring stability .

Q & A

Q. What are the recommended synthetic routes for preparing 2H-1,3-oxazine, tetrahydro-2-phenyl-?

The compound can be synthesized via traditional thermal reactions or microwave-assisted methods. For example, substituted tetrahydro-4H-thiopyran-4-ones (structurally analogous) are synthesized by reacting tetrahydro-4H-thiopyran-4-one with benzaldehyde derivatives under acidic conditions . Microwave-assisted techniques offer faster reaction times and improved yields for similar oxazine derivatives, as demonstrated in the synthesis of benzo-fused oxazepine-diones .

Q. How can the stereochemical configuration of tetrahydro-2-phenyl-2H-1,3-oxazine derivatives be determined experimentally?

Key methods include:

  • X-ray crystallography : Resolves absolute stereochemistry, as applied to alkyl acetates of benzothiazine derivatives .
  • NMR spectroscopy : Utilizes coupling constants (e.g., 3JHH^3J_{HH}) and NOE experiments to infer spatial arrangements.
  • DFT calculations : Validate experimental data by comparing computed and observed spectroscopic parameters .

Q. What safety protocols should be followed when handling tetrahydro-2-phenyl-2H-1,3-oxazine derivatives?

Based on GHS classifications:

  • Acute toxicity (H302) : Use PPE (gloves, lab coat) and avoid ingestion.
  • Skin/eye irritation (H315, H319) : Employ fume hoods and safety goggles.
  • Respiratory tract irritation (H335) : Ensure adequate ventilation. First-aid measures include immediate rinsing of affected areas and medical consultation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of tetrahydro-2-phenyl-2H-1,3-oxazine in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. MP2 methods are also effective for thermodynamic and spectral analysis, as shown for structurally related ketones .

Q. How do structural modifications at the phenyl ring influence the biological activity of tetrahydro-2H-1,3-oxazine derivatives?

Substituents like halogens (e.g., fluorine) or methoxy groups enhance bioactivity by altering electronic properties and binding affinity. For example, fluorophenyl groups in naphthodiazepinamides improve anticancer activity by modulating DNA interactions . Similar strategies apply to oxazine derivatives targeting enzymes or receptors .

Q. What strategies can resolve contradictions in reported spectroscopic data for tetrahydro-2-phenyl-2H-1,3-oxazine derivatives?

  • Cross-validation : Compare IR, 1^1H/13^{13}C NMR, and mass spectrometry data across multiple studies.
  • Crystallographic validation : Use X-ray structures as reference standards for ambiguous peaks or shifts .
  • Computational benchmarking : Match experimental spectra with DFT-simulated data to identify outliers .

Q. What mechanistic considerations apply to the oxidation of tetrahydro-2-phenyl-2H-1,3-oxazine derivatives to N-oxides?

Sodium periodate selectively oxidizes sulfur atoms in thiopyran-4-ones to 1-oxides, while hydrogen peroxide produces 1,1-dioxides via radical intermediates. Reaction conditions (solvent, temperature) must be optimized to avoid over-oxidation .

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